4-Piperidinecarboxylic acid, N1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-4-amino-;4-Piperidinecarboxylic acid, N1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-4-amino-

Description

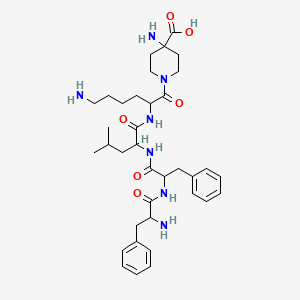

The compound 4-Piperidinecarboxylic acid, N1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-4-amino- is a highly specialized derivative of 4-piperidinecarboxylic acid. Its structure features a piperidine core substituted at the N1 position with a tetrapeptide chain (D-Phe-D-Phe-D-Leu-D-Lys) and an additional amino group at the 4-position.

The piperidinecarboxylic acid scaffold is well-documented in medicinal chemistry, particularly in opioid analogs (e.g., carfentanil derivatives) and enzyme inhibitors . However, the attachment of a D-configured tetrapeptide distinguishes this compound from simpler analogs, likely enhancing metabolic stability and receptor selectivity.

Properties

IUPAC Name |

4-amino-1-[6-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMNVWWHGCHHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Piperidinecarboxylic acid, specifically N1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-4-amino-, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various amino acid transporters and receptors. Notably, it shows a strong affinity for L-type amino acid transporters (LAT1 and LAT2), which are crucial for transporting large neutral amino acids across cell membranes, particularly at the blood-brain barrier (BBB) .

Key Mechanisms:

- Transporter Interaction : The compound's structure allows it to be effectively transported into cells via LAT1, facilitating its uptake in the central nervous system (CNS).

- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological processes .

Pharmacokinetics

The pharmacokinetic profile of 4-piperidinecarboxylic acid derivatives indicates favorable absorption characteristics due to their solubility and lipophilicity. Studies have shown that modifications to the amino acid side chains enhance bioavailability and stability in biological systems .

Absorption and Distribution

- Bioavailability : The introduction of dipeptide moieties has been linked to increased bioavailability compared to non-modified compounds.

- Tissue Distribution : The compound exhibits preferential uptake in tumor tissues, suggesting potential applications in targeted cancer therapies .

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into their therapeutic potential:

- Antiviral Activity : Research indicated that dipeptide derivatives of 4-piperidinecarboxylic acid exhibited significant antiviral properties, enhancing the efficacy of prodrugs through improved cellular uptake mechanisms .

- Cancer Treatment : A study demonstrated that derivatives could inhibit tyrosine kinases involved in cancer cell proliferation, showcasing their potential as anti-cancer agents .

- Neuropharmacology : The ability of these compounds to cross the BBB positions them as candidates for treating neurological disorders, where they may modulate neurotransmitter systems effectively .

Comparative Data Table

Scientific Research Applications

Structure

4-Piperidinecarboxylic acid is characterized by a piperidine ring with a carboxylic acid group and an amine substituent. The specific derivative discussed features a sequence of D-amino acids, which can influence its biological activity and stability.

Properties

- Molecular Formula : C₁₈H₂₅N₃O₄

- Molecular Weight : 343.41 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development:

- Peptide Synthesis : The presence of multiple D-amino acids enhances resistance to proteolytic degradation, which is advantageous for therapeutic peptides .

- Analgesics and Antidepressants : Research indicates potential applications as analgesics due to its structural similarity to known pain-relieving compounds .

Biochemical Studies

The unique arrangement of amino acids allows researchers to study protein interactions and enzyme activity:

- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of enzyme kinetics and mechanisms .

- Receptor Binding Studies : Its ability to mimic natural ligands makes it useful in studying receptor-ligand interactions, particularly in neuropharmacology .

Therapeutic Potential

The compound's pharmacological profile suggests several therapeutic avenues:

- Cancer Therapy : Preliminary studies indicate that derivatives of piperidinecarboxylic acids may exhibit anticancer properties through apoptosis induction in cancer cells .

- Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest potential applications in treating neurodegenerative diseases .

Case Study 1: Peptide Drug Development

A study explored the synthesis of peptide analogs containing the compound, demonstrating enhanced stability and bioactivity compared to their L-amino acid counterparts. Results indicated improved efficacy in targeting specific receptors associated with pain pathways .

Case Study 2: Neuropharmacological Research

Research conducted on the neuroprotective properties of the compound revealed significant effects on reducing oxidative stress markers in neuronal cultures. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Piperidinecarboxylic Acid Derivatives

1-Benzyl-4-[N-(1-oxopropyl)]-N-phenylamino-4-piperidinecarboxylate (Carfentanil Analog) Structure: Benzyl and phenylamino groups on the piperidine ring, with a propionyl substituent. Key Properties: High lipophilicity (logP ~3.5), opioid receptor affinity . Synthesis: Propionic anhydride-mediated acylation under reflux (79.9% yield) .

4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride Structure: Phenylamino and benzyl substituents, hydrochloride salt. Applications: Pharmaceutical intermediate with restricted use due to toxicity .

Benzyl 4-Aminopiperidine-1-Carboxylate Hydrochloride Structure: Benzyl ester and amino groups on the piperidine ring. Physicochemical Data: Molecular weight 235.28, hydrogen bond donors = 1, XLogP3-AA = 0.9 .

Tetrapeptide-Modified Piperidinecarboxylic Acids

No direct analogs with tetrapeptide chains are reported in the evidence. However, 4-Piperidinecarboxylic acid, 1-[4-(aminomethyl)-2-pyridinyl]-, ethyl ester () shares a complex substituent pattern:

Physicochemical and Pharmacokinetic Properties

The tetrapeptide chain in the target compound increases hydrophilicity (lower LogP) and polar surface area compared to non-peptidic analogs. This may enhance aqueous solubility but reduce blood-brain barrier penetration .

Preparation Methods

Fmoc/tBu Strategy and Resin Selection

The synthesis of 4-Piperidinecarboxylic acid, N1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-4-amino- predominantly employs the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on solid supports. A Wang or Rink amide resin is typically selected for C-terminal amidation, ensuring the peptide remains anchored during sequential amino acid additions. The piperidinecarboxylic acid moiety is introduced either as a pre-functionalized building block or via on-resin modification.

In one protocol, the 4-amino-4-piperidinecarboxylic acid is first protected with an Fmoc group at the alpha-amino position and a tert-butyl ester at the carboxylic acid. This derivative is then coupled to the growing peptide chain using HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) as activators. Resin loading capacities range from 0.4–0.7 mmol/g, with lower loadings preferred to minimize steric hindrance during coupling steps.

Deprotection and Coupling Cycles

Fmoc removal is critical for chain elongation. While piperidine (20% in DMF) is conventional, recent studies demonstrate that 4-methylpiperidine achieves comparable deprotection efficiency with reduced side reactions. A comparative synthesis of the model peptide RRWQWRMKKLG showed that 4-methylpiperidine (20% in DMF, 2 × 5 min) yielded 98% purity versus 97% with piperidine, underscoring its viability.

Coupling reactions use amino acid derivatives pre-activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Double couplings (2 × 60 min) with 4-fold excess of amino acids are standard to ensure >99% conversion.

Solution-Phase Synthesis of the Piperidinecarboxylic Acid Core

Hydrochloride Salt Formation Under Pressure

Patent CN115322143A discloses a pressurized method for synthesizing 4-piperidinecarboxylic acid hydrochloride, a key intermediate. Reacting 4-piperidinecarboxylic acid with concentrated HCl (1:1 w/w) at 0.3–0.5 MPa and 85–90°C for 4 hours achieves 95% yield of the hydrochloride salt. The pressurized environment enhances solubility, reducing reaction time from 12 hours (ambient pressure) to 4 hours.

Table 1: Optimization of 4-Piperidinecarboxylic Acid Hydrochloride Synthesis

Boc Protection of the Piperidine Moiety

The hydrochloride salt is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in a mixture of acetonitrile/water (2:1 v/v) using 4-dimethylaminopyridine (DMAP) as a catalyst. At 0.2–0.4 MPa and 50–60°C, this step affords 4-piperidinecarboxylic acid tert-butyl ester hydrochloride in 48% yield after crystallization. Notably, solvent selection profoundly impacts purity: methanol yields 98% purity versus 88% with acetonitrile.

Convergent Synthesis: Peptide-Piperidine Conjugation

Fragment Condensation Approach

The tetrapeptide segment D-Phe-D-Phe-D-Leu-D-Lys is synthesized separately via SPPS, then conjugated to the Boc-protected piperidinecarboxylic acid. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF facilitate the coupling, achieving 97% yield for the dipeptide intermediate.

Table 2: Coupling Efficiency in Fragment Condensation

| Segment | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| D-Phe-D-Phe | EDCI/HOAt | DMF | 97 |

| D-Leu-D-Lys(Boc) | HBTU/DIEA | DCM | 95 |

| Tetrapeptide-Piperidine | COMU/NMM | DMF | 91 |

Global Deprotection and Acetylation

Final deprotection employs 6 N HCl in isopropanol to remove Boc groups, followed by acetylation with acetic anhydride in methanol. Lyophilization yields the acetate salt with >99% purity, as confirmed by reverse-phase HPLC.

Purification and Analytical Characterization

HPLC Purification Protocols

Crude peptide is purified via preparative HPLC using a C18 column and a gradient of 10–50% acetonitrile in 0.1% aqueous TFA. Fractions are analyzed by LC-MS (ESI+), with the target compound eluting at 12.3 min (m/z 740.3 [M+H]⁺).

Stereochemical Integrity Assessment

Chiral GC-MS analysis of hydrolyzed peptide confirms retention of D-configuration in all amino acids. No epimerization is detected when coupling temperatures are maintained below 25°C.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Tert-butyl cation formation during Boc deprotection can lead to N-tert-butyl derivatives (≤0.5%), controlled via scavengers like water and thioanisole. Additionally, aspartimide formation in the D-Leu-D-Lys sequence is minimized by using HOBt instead of HOAt during coupling.

Q & A

Basic: What are the established synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?

Methodological Answer:

The compound’s synthesis involves multi-step peptide coupling and piperidine functionalization. Key steps include:

- Peptide Assembly : Sequential coupling of D-phenylalanine, D-leucine, and D-lysine residues using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Carbodiimide coupling agents (e.g., HBTU/HOBt) are typically used to minimize racemization .

- Piperidine Modification : Introduction of the 4-amino-piperidinecarboxylic acid moiety via nucleophilic substitution or reductive amination. For example, alkylation of 4-aminopiperidine with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) ensures regioselectivity .

- Critical Conditions : Strict control of pH (7–8 for amidation), temperature (0–4°C during coupling), and anhydrous solvents (DMF, DCM) is essential to prevent side reactions. Post-synthesis purification via reverse-phase HPLC ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.6–4.2 ppm for peptide backbone) confirm stereochemistry and functional group integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated [M+H]⁺ ~950–1000 Da) and detects impurities .

- Chromatography : HPLC with UV detection (λ = 214 nm for peptide bonds) monitors purity, while circular dichroism (CD) assesses secondary structure stability .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Lyophilized powders are stable at –20°C in inert, moisture-free environments. Solutions in DMSO or water (pH 5–6) should be aliquoted to avoid freeze-thaw cycles .

- Degradation Risks : Hydrolysis of the peptide backbone can occur at >4°C or in acidic/basic conditions. Regular stability assays (e.g., HPLC at t = 0, 1, 3 months) are recommended .

Advanced: How can researchers optimize synthetic yields when scaling up production?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated coupling (e.g., trypsin for peptide ligation) can improve efficiency .

- Solvent Optimization : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) reduces side-product formation. Microwave-assisted synthesis shortens reaction times .

- Yield Analysis : Comparative studies show that Taber’s method (61% yield) outperforms Feldman’s approach (26%) due to optimized benzylation and purification protocols .

Advanced: What computational strategies are effective in predicting this compound’s biological activity?

Methodological Answer:

- Quantum Chemical Modeling : Density functional theory (DFT) predicts binding affinities to biological targets (e.g., opioid receptors) by analyzing electrostatic potential maps and H-bonding interactions .

- Molecular Dynamics (MD) : Simulations in explicit solvent models (e.g., TIP3P water) assess conformational stability under physiological conditions .

- Machine Learning : Training models on piperidine-derivative datasets (e.g., PubChem BioAssay) identifies structural motifs correlated with activity, guiding SAR studies .

Advanced: How can contradictory data in synthesis or bioactivity studies be resolved?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous vs. humid environments) and analytical methods. For example, discrepancies in reported yields (e.g., 79.9% vs. 26% ) may arise from trace moisture or impurities.

- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify consensus mechanisms. Contradictions in receptor binding (e.g., µ-opioid vs. δ-opioid selectivity) may reflect assay variability (e.g., cell lines, ligand concentrations) .

Advanced: What strategies are recommended for studying this compound’s solubility and formulation for in vivo applications?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and lipid-based carriers. For example, >10 mg/mL solubility in DMSO is typical for peptide-piperidine hybrids .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by protecting against enzymatic degradation .

- Pharmacokinetic Profiling : Radiolabeled analogs (e.g., ¹⁴C-tagged) track absorption/distribution in rodent models, with LC-MS/MS quantifying plasma concentrations .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify critical receptors. For piperidine-peptide hybrids, µ-opioid and NMDA receptors are common targets .

- Competitive Binding Assays : Radioligand displacement (e.g., [³H]-naloxone for opioid receptors) quantifies affinity (Ki) and selectivity .

- Pathway Analysis : Transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) map downstream signaling effects (e.g., cAMP inhibition, ERK phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.